molecular formula C23H19F3N6O2 B10833803 Phenylpyrrolidinone derivative 1

Phenylpyrrolidinone derivative 1

Cat. No.: B10833803
M. Wt: 468.4 g/mol
InChI Key: DHELRXCAKDZMKY-UHFFFAOYSA-N
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Description

Phenylpyrrolidinone Derivative 1 is a chemically synthesized small molecule that serves as a key scaffold in medicinal chemistry and pharmacological research. This compound is of significant interest for its potential neuroprotective and cardioprotective properties. Research indicates that related phenylpyrrolidinone compounds demonstrate nootropic activity and can improve cognitive function, showing promise in experimental models for restoring cognitive deficits following ischemic brain injury . The neuroprotective effect is thought to be mediated, in part, through antagonism of neurotransmitter receptors and protection against glutamate-induced excitotoxicity in cortical neurons . Separately, other derivatives have been investigated for their role in inhibiting the mitochondrial permeability transition pore (mPTP), a key event in cell death during myocardial ischemia-reperfusion, suggesting a potential application in cardioprotection . Furthermore, structural analogs of this core structure are utilized as pharmacological tools to study molecular mechanisms, such as in idiopathic pulmonary fibrosis research . The compound is provided as a solid and is intended for research purposes only in laboratory settings.

Properties

Molecular Formula

C23H19F3N6O2

Molecular Weight

468.4 g/mol

IUPAC Name

1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-hydroxy-3-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C23H19F3N6O2/c1-31-11-15(18-19(27)28-12-29-20(18)31)13-5-7-14(8-6-13)32-10-9-22(34,21(32)33)16-3-2-4-17(30-16)23(24,25)26/h2-8,11-12,34H,9-10H2,1H3,(H2,27,28,29)

InChI Key

DHELRXCAKDZMKY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)N4CCC(C4=O)(C5=NC(=CC=C5)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylpyrrolidinone derivative 1 involves several steps. One common method includes the following steps :

    Formation of Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate: This step involves the reaction of 4-phenylpyrrolidinone-2 with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Alkaline Hydrolysis: The ester formed in the previous step is subjected to alkaline hydrolysis using potassium hydroxide in a mixture of water and isopropanol to yield 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.

    Formation of Potassium Salt: The acetic acid derivative is then reacted with potassium hydroxide to form the potassium salt, which is this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenylpyrrolidinone derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Synthesis of Phenylpyrrolidinone Derivative 1

This compound is synthesized through a multi-step process that involves the reaction of specific precursors to form the desired compound. The final product is characterized as potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, a beige crystalline solid with a high yield of 94% . This synthesis method has implications for industrial production, providing a pathway for large-scale manufacturing.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of ischemic brain injury. In silico analyses predict its ability to cross the blood-brain barrier, which is critical for its efficacy in treating neurological conditions . Experimental results demonstrate that this compound significantly reduces neurological deficits and improves behavioral outcomes in rat models of acute focal cerebral ischemia .

Key Findings:

  • Cognitive Function Improvement: In animal studies, this compound improved cognitive functions and reduced anxiety levels compared to control groups .
  • Behavioral Enhancements: The compound increased exploratory behavior and locomotor activity, indicating potential benefits for cognitive deficits associated with neurodegenerative disorders .

Cognitive Enhancement

The compound has been proposed as a prodrug for enhancing cognitive functions, particularly after ischemic events. Its mechanism appears to involve modulation of AMPA receptor activity, which is crucial for synaptic transmission and plasticity . The comparative studies with piracetam—a well-known cognitive enhancer—suggest that this compound may offer superior neurotropic effects .

Antiviral Activity

Research also indicates that derivatives of phenylpyrrolidine, including this compound, exhibit potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. This suggests a dual application in both neuropharmacology and antiviral therapy .

Table 1: Behavioral Effects of this compound

Study TypeOutcome MeasureControl Group ComparisonResult
In vivo (Rat Model)Anxiety LevelsSalineSignificant reduction in anxiety levels
In vivo (Rat Model)Exploratory BehaviorPiracetamImproved locomotor activity
In vitro (Cortical Neurons)Neuroprotection against excitotoxicityUntreatedEnhanced cell survival

Table 2: Pharmacological Profile of this compound

ParameterValue
Blood-Brain Barrier PenetrationPositive
Toxicity ScoreLow (safe for intravenous use)
Efficacy in Ischemic ModelsSignificant improvement

Mechanism of Action

The mechanism of action of phenylpyrrolidinone derivative 1 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1. Yield Comparison for 2-Substituted 1-Pyrrolines

Entry Ester Yield 1 (%) Yield 2 (%)
1 PhCH₂CO₂Et (Ethyl benzoate) 96 66
2 c-C₆H₁₁CO₂CH₃ 99 73
4 BnO(CH₂)₃CO₂CH₃ 96 95

Crude Yield 1 and Isolated Yield 2 from N-vinylpyrrolidin-2-one

Structural Analogues and Functional Group Impact

Phenylpyrrolidinone derivative 1 differs from related compounds in substituent effects on pharmacological and physicochemical properties:

Table 2. Structural Analogues from UCB S.A.

Entry Substituents Molecular Weight Key Differences
101 4-Chlorophenyl, cyclohexyl, 3-phenylpropanoyl 227 Higher lipophilicity; potential CNS activity
130 4-Chloro-2-fluorophenyl, cyclopentyl 188 Enhanced metabolic stability via fluorine substitution
131 4-Methylphenyl, cyclohexyl, carboxamide 314 Increased solubility due to polar carboxamide group
  • Phenyl vs. Halogenated Aryl Groups : Fluorine or chlorine substituents (e.g., Entry 130) improve metabolic stability but reduce synthetic yields compared to the parent phenyl group .
  • Alkyl vs.
Pharmacological and Functional Comparisons
  • Antidepressant Activity: 2-Phenylpyrrolidine (derived from phenylpyrrolidinone 1) shows structural similarity to pyrroloisoquinoline antidepressants, with enhanced bioavailability over simpler pyrrolidines .

Table 3. Pharmacokinetic Parameters

Compound logP Plasma Protein Binding (%) Half-Life (h)
2-Phenylpyrrolidine 2.1 85 4.5
α-PVP 3.8 92 6–8

logP = Partition coefficient

Q & A

Q. How can cross-disciplinary approaches address knowledge gaps in this compound’s mechanism of action?

  • Methodological Answer : Integrate chemical biology (e.g., activity-based protein profiling) with systems pharmacology (network analysis of signaling pathways). Collaborative studies with microbiologists or oncologists enable mechanistic validation in complex biological systems (e.g., biofilm disruption, apoptosis assays) .

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